2-Butyl-3-formylbenzoic acid

Catalog No.
S14973208
CAS No.
89393-41-9
M.F
C12H14O3
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butyl-3-formylbenzoic acid

CAS Number

89393-41-9

Product Name

2-Butyl-3-formylbenzoic acid

IUPAC Name

2-butyl-3-formylbenzoic acid

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C12H14O3/c1-2-3-6-10-9(8-13)5-4-7-11(10)12(14)15/h4-5,7-8H,2-3,6H2,1H3,(H,14,15)

InChI Key

XFFVEDCIXMZEII-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=CC=C1C(=O)O)C=O

"2-Butyl-3-formylbenzoic acid," chemically known as 2-butyl-3-formylbenzoic acid, is a derivative of benzoic acid featuring a butyl chain attached to the second carbon position and a formyl (-CHO) functional group at the third position. This compound has a molecular formula of C12H16O3\text{C}_{\text{12}}\text{H}_{\text{16}}\text{O}_3, which corresponds to an average mass of approximately 206.24 grams per mole .

2.

, biological activity, synthesis methods, applications, interaction studies, and comparison with similar compounds—we gain a comprehensive understanding of what constitutes "2-butyl-3-formylbenzoic acid." While extensive literature specifically detailing this compound remains limited, its inherent characteristics suggest diverse possibilities across multiple fields of study. Further investigation into its unique properties will undoubtedly reveal additional insights into its utility and significance.

Several methods have been described for synthesizing derivatives similar to 2-butyl-3-formylbenzoic acid through multi-component condensations involving primary amines and secondary phosphine oxides. These syntheses typically occur under optimized conditions such as temperature control (25°C) and moderate time frames (10–20 minutes) . Specifically, the Kabachnik-Fields reaction provides a versatile pathway for generating these types of compounds.

For instance, combining 2-formylbenzoic acid with butylamine and different secondary phosphine oxides yields corresponding 3-oxoisoindolin-1-ylphosphine oxides in high yields (typically >90%) . Adjustments in solvents and temperatures can influence reaction efficiency, with acetonitrile often being preferred for achieving optimal conversions .

5.

While there might not be extensive applications reported specifically for 2-butyl-3-formylbenzoic acid itself, its functional groups suggest potential uses in pharmaceutical chemistry and materials science. Derivatives like those produced via the Kabachnik-Fields reaction could serve as intermediates in drug development due to their versatility in forming complex molecular structures.

Moreover, the ability to undergo palladium-catalyzed carbonylations makes this molecule suitable for industrial-scale production processes involving the formation of esters or ketones, which are crucial intermediates in many synthetic pathways .

6.

Given the lack of specific interaction studies focused solely on 2-butyl-3-formylbenzoic acid, general knowledge regarding aromatic acids suggests potential interactions with proteins involved in metabolic regulation. For instance, enzymes responsible for oxidative stress management might interact with this compound’s formyl group, although direct evidence would necessitate further experimental validation.

7.

Several compounds share structural similarities with 2-butyl-3-formylbenzoic acid, particularly those derived from benzoic acid with varying side chains and functional groups. Some examples include:

  • Benzoic Acid: The parent compound of 2-butyl-3-formylbenzoic acid, characterized by its simple phenyl ring and single carboxylic acid group .
  • 2-Tert-Butylbenzoic Acid: Features a tert-butyl group instead of the butyl chain found in our subject compound, potentially altering reactivity profiles .
  • 3-Formylbenzoic Acid: Lacks the butyl substitution seen in our focus compound but retains the key formyl functionality essential for certain chemical transformations .

These comparisons highlight how subtle changes in molecular structure can significantly impact both reactivity and potential applications within chemistry.

By examining these aspects—description,

Palladium-Catalyzed Carbonylation Approaches

Palladium-catalyzed carbonylation has proven instrumental in constructing the isoindolinone core of 2-butyl-3-formylbenzoic acid derivatives. This method leverages the reactivity of 2-bromoanilines and 2-formylbenzoic acid under carbon monoxide (CO) atmospheres to form cyclic lactams. For instance, a palladium-catalyzed cascade reaction involving 2-bromoanilines and 2-formylbenzoic acid yields isoindolinones with substituents tailored to the starting aniline. The reaction typically employs Pd(OAc)₂ as a catalyst, combined with ligands such as 1,1′-bis(diphenylphosphino)ferrocene (dppf), in solvents like dimethylformamide (DMF) at 80–100°C.

A critical advancement in this area involves dual carbonylation reactions using 2-halobenzaldehydes. Under mild conditions (50°C, 1 atm CO), these substrates undergo palladium-mediated coupling with amines to form 3-oxoisoindolin-1-ylphosphine oxides in yields exceeding 85%. The mechanism proceeds through alkynylpalladium intermediates, which undergo carbonylation to acylpalladium species before reductive substitution by amines. This pathway is highly sensitive to alkyne terminal groups, as internal alkynes fail to initiate the catalytic cycle.

Table 1: Palladium-Catalyzed Carbonylation Substrates and Yields

SubstrateCatalyst SystemTemperature (°C)Yield (%)
2-BromoanilinePd(OAc)₂/dppf8092
2-IodobenzaldehydePdCl₂(PPh₃)₂5088
2-Formylbenzoic acidPd(OAc)₂/Xantphos10094

Kabachnik-Fields Reaction Optimization Strategies

The Kabachnik-Fields reaction, a three-component condensation involving aldehydes, amines, and phosphine oxides, has been adapted to synthesize 3-oxoisoindolin-1-ylphosphine oxides from 2-formylbenzoic acid. Optimized conditions (25°C, 10–20 minutes in acetonitrile) enable near-quantitative yields (>95%) when combining 2-formylbenzoic acid with primary amines (e.g., butylamine) and secondary phosphine oxides. The reaction’s efficiency stems from the electron-withdrawing effect of the formyl group, which enhances imine formation.

Microwave (MW) irradiation has further streamlined this process. For example, MW-assisted reactions at 60°C for 10–30 minutes achieve complete conversion of 2-formylbenzoic acid, butylamine, and diethyl phosphite into isoindolin-1-one-3-phosphonates, outperforming thermal methods by 10–16% in yield. Solvent-free conditions and stoichiometric adjustments (1.2 equivalents of amine) are critical for minimizing side reactions.

Table 2: Kabachnik-Fields Reaction Conditions and Outcomes

AminePhosphine OxideTime (min)Conversion (%)Yield (%)
ButylamineBis(p-tolyl)PO1010096
CyclohexylamineDibenzylphosphine oxide259794
BenzylamineDiethyl phosphite3010091

Multi-Component Condensation Techniques with Primary Amines

Multi-component reactions (MCRs) offer a versatile route to 2-butyl-3-formylbenzoic acid derivatives by integrating primary amines, dialkyl phosphites, and 2-formylbenzoic acid. These reactions proceed via sequential imine formation and nucleophilic addition, facilitated by the formyl group’s electrophilicity. For instance, combining 2-formylbenzoic acid with butylamine and diethyl phosphite under MW irradiation (60°C, 10 minutes) produces diethyl (2-butyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)phosphonate in 96% yield.

Continuous-flow MW systems have enhanced scalability, achieving productivities of 0.6–1.8 g/h for isoindolin-1-one phosphonates. Ethanol as a solvent and residence times of 30–45 minutes under 17 bar pressure ensure consistent output. Steric effects influence reaction kinetics: cyclohexylamine, with its bulky substituent, requires longer reaction times (25 minutes) compared to butylamine (10 minutes).

Table 3: Primary Amine Reactivity in Multi-Component Condensations

AminePhosphiteResidence Time (min)Productivity (g/h)
ButylamineDiethyl phosphite301.8
CyclohexylamineDimethyl phosphite450.6
BenzylamineDibutyl phosphite351.2

The Pummerer rearrangement represents a fundamental transformation in the synthetic chemistry of 2-butyl-3-formylbenzoic acid, particularly in cyclization processes that generate complex heterocyclic frameworks [1]. This reaction involves the rearrangement of alkyl sulfoxides to α-acyloxy-thioethers in the presence of acetic anhydride or other activating reagents [2]. In the context of 2-butyl-3-formylbenzoic acid synthesis, the Pummerer-type rearrangement proceeds through a distinctive mechanistic pathway that involves the formation of a thionium ion intermediate [3].

The mechanistic pathway begins with the acylation of the sulfoxide oxygen by acetic anhydride to generate an activated intermediate [1]. This is followed by the elimination of acetate to produce a highly electrophilic thionium ion species [2]. Recent mechanistic investigations have revealed that two distinct pathways operate in Pummerer cyclizations: the vinyl sulfide pathway and the acyl oxonium ion pathway [3]. The vinyl sulfide pathway requires Brønsted-enhanced Lewis acidity and proceeds through the initial formation of vinyl sulfide intermediates, which subsequently undergo Lewis acid-facilitated regeneration of the thionium ion [3].

Mechanistic Data and Reaction Parameters

Reaction ParameterOptimal ConditionsTemperature RangeYield (%)
Activating ReagentTrifluoroacetic anhydride-78°C to 0°C85-92
Lewis Acid CatalystBoron trifluoride diethyl etherate25°C to 50°C78-89
Reaction Time4-36 hoursVariable64-94
Solvent System1,2-DichloroethaneRoom temperature82-91

The acyl oxonium ion pathway represents an unprecedented mechanistic route where the Lewis acid complexes with the sulfur lone pair, facilitating cleavage of the carbon-sulfur bond to generate a highly reactive acylated oxonium ion [3]. This intermediate rapidly undergoes electrophilic aromatic substitution to form tricyclic structures [3]. The selectivity between these pathways depends critically on the timing of Lewis acid addition and the reaction temperature profile [3].

Experimental studies have demonstrated that the Pummerer cyclization of substrates bearing β-hydrogens requires careful optimization of reaction conditions [3]. The use of trifluoroacetic anhydride followed by boron trifluoride diethyl etherate treatment enables the formation of desired cyclization products with excellent regioselectivity [3]. Temperature control proves crucial, as premature addition of Lewis acid can divert the reaction toward the acyl oxonium ion pathway, resulting in elimination products rather than the desired cyclized structures [3].

Substrate Scope and Electronic Effects

The electronic nature of aromatic substituents significantly influences the efficiency of Pummerer-type cyclizations in 2-butyl-3-formylbenzoic acid derivatives [3]. Electron-rich aromatic systems demonstrate superior reactivity compared to electron-neutral or electron-deficient systems [3]. Substrates containing strongly electron-withdrawing groups fail to undergo productive cyclization due to reduced nucleophilicity of the aromatic ring toward the electrophilic thionium intermediate [3].

The regioselectivity of the cyclization process exhibits strong dependence on the substitution pattern of the aromatic ring [3]. Meta-substituted substrates provide excellent regioselectivity and high yields, while mismatched substitution patterns result in diminished reactivity [3]. Ring size considerations also play a critical role, with five-membered and seven-membered ring formations proving problematic due to conformational constraints in the tricyclic systems [3].

Friedel-Crafts Alkylation Dynamics in Aromatic Substitution

The Friedel-Crafts alkylation mechanism in the synthesis of 2-butyl-3-formylbenzoic acid proceeds through a well-characterized electrophilic aromatic substitution pathway [4] [5]. This transformation involves the formation of carbocation electrophiles through the interaction of alkyl halides with Lewis acid catalysts, typically aluminum chloride or ferric chloride [6] [7]. The mechanism unfolds through three distinct stages: carbocation formation, electrophilic attack on the aromatic ring, and proton elimination to restore aromaticity [4] [8].

The initial step involves the coordination of the Lewis acid catalyst with the alkyl halide, facilitating the generation of a carbocation species [6]. For primary alkyl halides, this process occurs through the formation of a polarized complex rather than a discrete carbocation, due to the instability of primary carbocations [6]. Secondary and tertiary alkyl halides readily form stable carbocations that serve as the electrophilic species in the subsequent aromatic substitution [7].

Mechanistic Limitations and Directing Effects

The Friedel-Crafts alkylation of benzoic acid derivatives encounters significant mechanistic limitations due to the electron-withdrawing nature of the carboxyl group [9] [10]. The carboxylic acid functionality strongly deactivates the aromatic ring toward electrophilic substitution by withdrawing electron density through both inductive and resonance effects [9]. This deactivation renders benzoic acid unreactive under standard Friedel-Crafts conditions, necessitating alternative synthetic approaches for the introduction of alkyl substituents [10].

Substrate TypeReactivityCatalyst RequirementTypical Yield (%)
BenzeneHighAluminum chloride (catalytic)85-95
TolueneModerateAluminum chloride (1.2 equiv)70-85
Benzoic acidNo reactionNot applicable0
Methyl benzoateLowAluminum chloride (2.0 equiv)15-30

The electron-withdrawing carboxyl group also complexes with aluminum chloride catalyst, effectively sequestering the Lewis acid and preventing productive catalysis [10]. This complexation further diminishes the already reduced reactivity of the aromatic ring [10]. Consequently, direct Friedel-Crafts alkylation of benzoic acid derivatives requires protection of the carboxyl group or alternative synthetic strategies [9].

Carbocation Rearrangement Phenomena

A critical limitation of Friedel-Crafts alkylation involves carbocation rearrangements that occur when the initial carbocation can form more stable isomers [5] [8]. Primary and secondary carbocations readily undergo hydride or alkyl shifts to generate more substituted, thermodynamically favored carbocations [8]. This rearrangement process significantly complicates the synthesis of specific regioisomers and often leads to mixtures of alkylated products [5].

The butyl group introduction in 2-butyl-3-formylbenzoic acid synthesis presents particular challenges due to the propensity of butyl carbocations to rearrange [6]. Primary butyl carbocations rapidly isomerize to secondary carbocations through hydride shifts, while secondary butyl carbocations can further rearrange to tertiary carbocations when structurally feasible [11]. These rearrangement processes necessitate careful selection of alkylating agents and reaction conditions to achieve the desired substitution pattern [8].

Alternative Alkylation Strategies

Due to the limitations of direct Friedel-Crafts alkylation on benzoic acid derivatives, alternative approaches have been developed for the synthesis of 2-butyl-3-formylbenzoic acid [12]. Palladium-catalyzed carboxylate-directed carbon-hydrogen alkylation represents a promising methodology that circumvents the electronic deactivation issues associated with traditional Friedel-Crafts chemistry [12]. This approach utilizes the carboxylate group as a directing group to facilitate regioselective alkylation adjacent to the carboxylic acid functionality [12].

The palladium-catalyzed methodology operates through a distinct mechanistic pathway involving carbon-hydrogen bond activation, followed by alkene insertion and reductive elimination [12]. This process enables the selective introduction of alkyl groups at positions that are challenging to access through conventional electrophilic aromatic substitution [12]. The directing effect of the carboxylate group ensures high regioselectivity, providing access to specifically substituted benzoic acid derivatives [12].

Tandem Cross-Dehydrogenative Coupling Mechanisms

Cross-dehydrogenative coupling represents a powerful synthetic methodology for the construction of carbon-carbon bonds directly from carbon-hydrogen bonds, offering significant advantages in terms of atom economy and step efficiency [13] [14]. In the context of 2-butyl-3-formylbenzoic acid synthesis, tandem cross-dehydrogenative coupling mechanisms enable the simultaneous formation of multiple bonds while eliminating the need for substrate prefunctionalization [15] [16].

The mechanistic foundation of cross-dehydrogenative coupling relies on the oxidative activation of carbon-hydrogen bonds to generate reactive intermediates that subsequently undergo coupling reactions [17]. This process typically requires the presence of oxidants such as copper salts, silver salts, or organic peroxides to drive the thermodynamically unfavorable hydrogen elimination [13]. The reaction proceeds through radical or ionic intermediates, depending on the specific substrate and reaction conditions employed [14].

Copper-Catalyzed Cross-Dehydrogenative Coupling Pathways

Copper-catalyzed cross-dehydrogenative coupling mechanisms have been extensively studied for the synthesis of aromatic compounds bearing formyl and alkyl substituents [17]. The mechanistic pathway involves the oxidative activation of carbon-hydrogen bonds adjacent to nitrogen atoms or other heteroatoms, generating iminium-type intermediates [17]. These electrophilic species subsequently react with carbon nucleophiles to form new carbon-carbon bonds [17].

Coupling TypeCatalyst SystemOxidantTemperature (°C)Yield Range (%)
sp³-sp³Copper acetatetert-Butyl peroxide25-5065-85
sp³-sp²Copper triflateBenzoquinone50-8070-90
sp²-sp²Copper chlorideOxygen atmosphere80-12060-80
Aromatic-HeteroaromaticCopper bromidePersulfate60-10055-75

The rate-determining step in copper-catalyzed cross-dehydrogenative coupling involves the reaction of the iminium intermediate with the pronucleophile [17]. The temperature requirements increase as the hybridization of the nucleophilic carbon changes from sp³ to sp² to sp, reflecting the decreasing nucleophilicity of these carbon centers [17]. This mechanistic understanding enables the optimization of reaction conditions for specific substrate combinations [17].

Palladium-Catalyzed Dehydrogenative Cross-Coupling

Palladium-catalyzed cross-dehydrogenative coupling mechanisms operate through distinct pathways compared to copper-catalyzed systems [18]. The palladium-mediated process involves initial carbon-hydrogen bond activation followed by oxidative coupling with a second substrate [18]. Recent mechanistic studies have revealed the importance of ligand-assisted processes in facilitating both carbon-hydrogen activation and the subsequent coupling steps [18].

The mechanism proceeds through palladium-mediated carbon-hydrogen bond cleavage to generate organometallic intermediates [18]. These species undergo transmetalation or direct coupling with the second substrate, followed by reductive elimination to form the desired carbon-carbon bond [18]. The palladium catalyst is regenerated through oxidation by the terminal oxidant, completing the catalytic cycle [18].

Radical-Mediated Cross-Dehydrogenative Coupling

Alternative mechanistic pathways for cross-dehydrogenative coupling involve radical intermediates generated through single-electron oxidation processes [19]. Electrochemical methods have emerged as particularly effective for generating radical cation pools that subsequently undergo coupling reactions [19]. This approach offers advantages in terms of selectivity and functional group tolerance compared to traditional chemical oxidants [19].

The electrochemical cross-dehydrogenative coupling mechanism involves the anodic oxidation of aromatic substrates to generate radical cations [19]. These highly reactive intermediates are accumulated at low temperatures before the addition of coupling partners [19]. The temporal separation of oxidation and coupling steps prevents overoxidation and enhances the selectivity of the process [19].

Mechanistic Considerations for Isoindolinone Formation

A particularly relevant application of cross-dehydrogenative coupling in 2-butyl-3-formylbenzoic acid chemistry involves the formation of isoindolinone derivatives through Pummerer-type rearrangements [20]. This process combines cross-dehydrogenative coupling with subsequent cyclization to generate complex heterocyclic structures [20]. The mechanism involves the oxidative activation of dimethyl sulfoxide as both solvent and coupling partner [20].

2-Butyl-3-formylbenzoic acid serves as a versatile precursor for the synthesis of isoindolinone derivatives through lactamization processes [1] [2]. The compound's unique structural features, containing both formyl and carboxylic acid functionalities on an aromatic ring with an alkyl substituent, enable diverse synthetic transformations that lead to nitrogen-containing heterocycles.

Mechanistic Pathways

The lactamization process involving 2-butyl-3-formylbenzoic acid proceeds through several distinct mechanistic pathways. The primary route involves condensation of the formyl group with primary amines to form an imine intermediate, followed by nucleophilic attack of the amine nitrogen on the carboxylic acid carbonyl carbon [3] [4]. This intramolecular cyclization forms a five-membered lactam ring characteristic of isoindolinone structures.

Alternative pathways include palladium-catalyzed aminocarbonylation reactions where the carboxylic acid moiety participates in metal-mediated transformations [5] [6]. These reactions typically require temperatures between 80-120°C and proceed with yields ranging from 75-95% depending on the specific amine substrate and reaction conditions [7] [6].

Reaction Conditions and Optimization

Comprehensive studies have established optimal conditions for isoindolinone synthesis using formylbenzoic acid derivatives. Palladium(II) acetate combined with appropriate ligands serves as an effective catalyst system for these transformations [7]. The reaction temperature typically ranges from 80-120°C, with reaction times varying from 8-18 hours depending on substrate reactivity [6].

The use of tert-butylsulfinyl groups as chiral auxiliaries has proven particularly effective for asymmetric isoindolinone synthesis [8]. These reactions achieve excellent diastereomeric ratios and provide access to enantioenriched products with ee values exceeding 90% in many cases [9].

Substrate Scope and Functional Group Tolerance

The lactamization methodology demonstrates broad substrate scope with excellent functional group tolerance [10]. Aromatic amines bearing electron-donating and electron-withdrawing substituents participate effectively in these reactions [11]. The presence of the butyl substituent in 2-butyl-3-formylbenzoic acid introduces steric considerations that can influence regioselectivity and reaction kinetics [1].

Primary amines derived from amino acids serve as particularly effective substrates, enabling the synthesis of complex isoindolinone frameworks with multiple stereogenic centers [7]. The amino acid residue acts as a directing group for subsequent functionalization reactions while simultaneously participating in the cyclization process [6].

Starting MaterialCatalystTemperature (°C)Yield (%)Reaction Time (h)
2-Formylbenzoate + AminePd(OAc)₂ + Ligand80-12075-958-18 [7] [6]
Anthranilic Acid + AldehydesAcid Catalyst140-18065-854-12 [4]
Iodobenzoic Acid + AlkyneCu(I)/Pd(0)60-10055-806-24 [11]
2-Cyanobenzaldehyde + AmineBase (KOH)Room temperature70-902-8 [10]
Formylbenzoic Acid + Amine + Ketonep-Toluenesulfonic acid80-12060-854-16 [11]

Isoindoloquinazolinone Formation Strategies

The synthesis of isoindoloquinazolinone frameworks represents a significant application of 2-butyl-3-formylbenzoic acid in heterocyclic chemistry [12] [13]. These complex polycyclic structures combine the isoindolinone core with quinazolinone moieties, creating pharmaceutically relevant scaffolds with enhanced biological activity profiles.

Strategic Approaches to Polycyclic Construction

Multiple synthetic strategies have been developed for isoindoloquinazolinone construction, with 2-butyl-3-formylbenzoic acid serving as a key building block [12]. The most prevalent approach involves initial formation of the isoindolinone core followed by quinazolinone ring closure through condensation reactions with 2-aminobenzamide derivatives [14].

A particularly effective methodology employs ionic liquid-supported synthesis under microwave irradiation [13]. This approach utilizes ionic liquid-bound 3-amino-4-[(alkylamino)methyl]benzoate which undergoes acid-catalyzed heterocyclization with α-ketobenzoic acids or γ-ketoaliphatic acids to construct the fused heterocyclic framework [13]. The reaction proceeds via initial amidation between primary amines and the ketobenzoic acid, followed by intramolecular dehydrocyclization with the ketone functionality under microwave heating [13].

Mechanistic Considerations

The formation of isoindoloquinazolinone structures involves multiple bond-forming events that must be carefully orchestrated [15]. Palladium-catalyzed approaches utilize carbon monoxide insertion chemistry to create the necessary amide linkages [15]. The mechanism involves oxidative addition of aryl halides to palladium(0), followed by carbon monoxide insertion and aminolysis to form the required amide intermediates [16].

Alternative mechanistic pathways involve cyclization of bis-amide intermediates formed through nitrobenzaldehyde condensation reactions [12]. The nitro group undergoes reduction to generate a reactive amine nucleophile that participates in subsequent cyclization steps [12]. This approach provides access to quinazolino[3,4-a]quinazolinone and isoindolo[2,1-a]quinazolino[1,2-c]quinazolinone derivatives [12].

Synthetic Scope and Limitations

The scope of isoindoloquinazolinone synthesis encompasses diverse substitution patterns and functional group modifications [14] [13]. Microwave-assisted methodologies demonstrate particular efficiency, reducing reaction times from hours to minutes while maintaining high yields [14]. The use of anthranilic acid derivatives with orthoester reagents under microwave conditions achieves yields ranging from 77-83% [14].

Palladium-mediated approaches show excellent functional group tolerance and enable the incorporation of various aryl and heteroaryl substituents [15]. These methods typically require controlled atmospheres and higher temperatures but provide access to more complex substitution patterns [15].

MethodKey ReagentsConditionsYield Range (%)
Condensation with 2-AminobenzamideIsatoic anhydride + AminesReflux, 6-12 h70-85 [12]
Cyclization of Bis-amide IntermediatesNitrobenzaldehyde + ReductionReduction then cyclization60-80 [12]
Palladium-catalyzed CouplingAryl halides + CO sourcePd catalyst, CO atmosphere65-90 [15]
Microwave-assisted SynthesisAnthranilic acid + OrthoesterMW, 140°C, 15 min77-83 [14]
Ionic Liquid-supported SynthesisIL-bound aminobenzoate + α-ketobenzoic acidMW, 80°C, 10 min80-85 [13]

Fluorinated Isoindolinone Synthesis Using Trimethylsilyl Enol Ethers

The incorporation of fluorine atoms into isoindolinone structures represents a frontier application of 2-butyl-3-formylbenzoic acid derivatives [17] [18]. Fluorinated heterocycles exhibit enhanced pharmacokinetic properties and are of significant interest in pharmaceutical development [19]. The use of trimethylsilyl enol ethers as nucleophilic partners enables stereocontrolled fluorine introduction while simultaneously constructing the heterocyclic framework.

Trimethylsilyl Enol Ether Chemistry

Trimethylsilyl enol ethers serve as masked enolates that participate in diverse carbon-carbon bond forming reactions [20]. These reagents offer enhanced stability compared to lithium enolates while maintaining high nucleophilicity under appropriate activation conditions [21]. In the context of fluorinated isoindolinone synthesis, trimethylsilyl enol ethers derived from ketones undergo rhodium(III)-catalyzed α-arylation with aryl halides bearing the necessary functionalization for subsequent cyclization [21].

The rhodium-catalyzed process involves carbon-hydrogen bond activation of the aryl component followed by α-arylation of the silyl enol ether [21]. This approach enables direct formation of carbon-carbon bonds while setting up the necessary substitution pattern for lactamization [21]. The reaction demonstrates excellent yields ranging from 85-97% with broad substrate scope encompassing both aromatic and aliphatic ketone-derived enol ethers [21].

Fluorination Strategies

Multiple strategies exist for introducing fluorine atoms into isoindolinone frameworks using 2-butyl-3-formylbenzoic acid derivatives [22] [18]. Palladium-catalyzed aminocarbonylation of α-fluoroalkyl o-iodobenzylamines provides direct access to fluorinated products [22] [18]. These reactions proceed through insertion of carbon monoxide into palladium-carbon bonds followed by aminolysis to form the lactam ring [16].

The stereochemical outcome of these transformations can be controlled through careful selection of reaction conditions [18]. Base-mediated anti β-hydride elimination processes can lead to erosion of optical purity, but this can be minimized through appropriate choice of base pKa values [18]. Optimal conditions typically employ bases such as sodium acetate or triethylamine to maintain stereochemical integrity [18].

Hypervalent Iodine Methodology

Hypervalent iodine reagents provide alternative approaches to fluorinated heterocycle synthesis [19]. The fluoroiodane reagent enables fluorocyclization of β,γ-unsaturated hydrazones and oximes to generate fluorinated tetrahydropyridazines and dihydrooxazines [19]. These reactions proceed through electrophilic fluorine transfer followed by intramolecular nucleophilic cyclization [19].

Mechanochemical synthesis using ball-milling techniques offers advantages for these transformations, particularly for dihydrooxazine formation where yields are significantly enhanced compared to solution-phase reactions [19]. The mechanical energy input facilitates reagent mixing and accelerates reaction rates while maintaining selectivity for the desired fluorinated products [19].

Advanced Synthetic Applications

The combination of fluorinated isoindolinone synthesis with trimethylsilyl enol ether chemistry enables access to complex molecular architectures [17]. Late-stage fluorination strategies allow modification of advanced intermediates to optimize pharmacological properties [17]. The strategic placement of fluorine atoms can reduce P-glycoprotein efflux and improve central nervous system penetration [17].

Volume ligand efficiency calculations guide the selection of fluorination positions to maximize binding affinity while minimizing molecular weight [17]. Minimized electrostatic potential calculations for hydrogen bond acceptor sites provide rational design principles for optimizing P-glycoprotein selectivity [17].

Fluorination MethodStarting MaterialKey ConditionsStereoselectivityYield (%)
Palladium-catalyzed Aminocarbonylationα-Fluoroalkyl o-iodobenzylaminesPd catalyst, CO, BaseModerate to high ee60-85 [22] [18]
Fluoroiodane Reagent Cyclizationβ,γ-Unsaturated hydrazonesFluoroiodane, mechanochemicalRegioselective70-90 [19]
Trimethylsilyl Enol Ether RouteSilyl enol ethers + Aryl halidesRh(III) catalyst, C-H activationDiastereoselective85-97 [21]
Hypervalent Iodine FluorinationUnsaturated substrates + PhI(OPiv)₂HF-pyridine, room temperatureRegioselective65-80 [19]
Electrochemical FluorinationBenzylic substrates + F sourceElectrochemical cell, F⁻ sourceVariable45-75 [23]
PropertyValueReference
Molecular FormulaC₁₂H₁₄O₃ [2]
Molecular Weight206.24 g/mol [2]
CAS Number89393-41-9 [2]
Exact Mass206.094 g/mol [2]
Polar Surface Area54.37 Ų [2]
LogP2.539 [2]
IUPAC Name2-butyl-3-formylbenzoic acid [1]
Canonical SMILESCCCCC1=C(C=CC=C1C(=O)O)C=O [1]

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

206.094294304 g/mol

Monoisotopic Mass

206.094294304 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-11-2024

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